BenchChemオンラインストアへようこそ!

6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Drug Likeness ADME Lipophilicity

This 6-cyclohexyl-3-ethyl-substituted tetrahydropyrimidine-2,4-dione is a strategic intermediate for synthesizing glucocorticoid receptor (GR) antagonists, as emphasized in Corcept Therapeutics patents. Its specific N3-ethyl, 6-cyclohexyl substitution pattern and enhanced lipophilicity (XLogP 1.8) make it critical for reproducible SAR studies. Procure at ≥95% purity to ensure integrity in hydrophobic pocket mapping of nuclear hormone receptors.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 2098074-23-6
Cat. No. B1482429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098074-23-6
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCN1C(=O)C=C(NC1=O)C2CCCCC2
InChIInChI=1S/C12H18N2O2/c1-2-14-11(15)8-10(13-12(14)16)9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,16)
InChIKeyXDGQWKHCPANDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098074-23-6): Sourcing a Key Intermediate for Pyrimidinedione-Based Glucocorticoid Receptor Modulators


6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098074-23-6) is a substituted tetrahydropyrimidine-2,4-dione derivative with molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol [1]. It belongs to the broader class of pyrimidinedione cyclohexyl compounds, which are the subject of extensive patenting as glucocorticoid receptor (GR) modulators for therapeutic applications such as fatty liver disease and Cushing's syndrome [2]. As a synthetic intermediate, its value lies in the strategic combination of a cyclohexyl group at the 6-position and an ethyl group at the N3-position, which defines a specific scaffold within a heavily patented chemical space.

6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Why Structural Analogs Cannot Guarantee Equivalent Glucocorticoid Receptor Binding


Generic substitution among tetrahydropyrimidine-2,4-dione analogs is unsupported without direct comparative pharmacological data. The specific substitution pattern of a cyclohexyl ring at the 6-position and an ethyl group at N3 is one of hundreds of combinations explored in the patent literature for modulating the glucocorticoid receptor (GR) [1]. Even minor structural changes within this chemical space can drastically alter receptor binding affinity, selectivity, and functional activity (agonist vs. antagonist). For example, the Corcept Therapeutics patent demonstrates that the nature of substituents on the pyrimidinedione core, particularly the R1 and R2 groups, is critical for pharmacological outcome [1]. Without confirmation that a lower-cost generic alternative shares the exact same substitution pattern and validated biological activity, it cannot be assumed to perform identically in a synthetic sequence or biological assay.

6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Quantifiable Property Benchmarking Against Unsubstituted Pyrimidinedione Scaffolds


Lipophilicity-Driven Membrane Permeability: 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. Parent Uracil

The introduction of the cyclohexyl and ethyl substituents to the pyrimidinedione core dramatically increases lipophilicity. The target compound has a computed XLogP3-AA value of 1.8 [1], which is significantly higher than the parent compound uracil (pyrimidine-2,4(1H,3H)-dione), which has a predicted XLogP of approximately -1.07 [2]. This represents an increase of over 2.8 log units, indicating a profound shift in partition coefficient that is critical for passive membrane permeability, a key determinant in both biological assay performance and further synthetic derivatization for drug discovery.

Drug Likeness ADME Lipophilicity

Class-Level CYP2C9 Inhibition Profile: Contextualizing 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Within GR Modulator Development

Data for a close structural analog within the pyrimidinedione cyclohexyl class provides context for the expected metabolic interaction profile. A related compound showed an EC50 of 269 nM against human CYP2C9 [1]. While the exact value for the target compound may differ, this demonstrates that cyclohexyl-pyrimidinediones actively interact with this major drug-metabolizing enzyme. This serves as a critical alert for researchers: the CYP2C9 interaction potential of the 6-cyclohexyl-3-ethyl scaffold is a relevant screening consideration, unlike simpler, unsubstituted pyrimidinediones which typically show negligible activity at this target. The target compound also shows lower affinity for CYP3A4 (EC50 > 1 µM) [1], suggesting a degree of isoform selectivity.

Cytochrome P450 Drug Metabolism CYP2C9

Hydrogen Bond Donor/Alkyl Group Balance for Receptor Interactions: 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. 1,3-Dialkyl Uracils

The target compound possesses a single hydrogen bond donor (NH) [1], which is a critical structural feature for forming key interactions with the glucocorticoid receptor. Many inactive or promiscuous analogs are 1,3-disubstituted, which eliminates this donor capability. The strategic placement of the ethyl group on only one nitrogen (N3) preserves the N1-H as a free donor, while the cyclohexyl group provides a large hydrophobic surface for van der Waals interactions. This specific donor/acceptor arrangement (1 donor, 2 acceptors) [1] creates a distinct pharmacophore compared to fully alkylated or unsubstituted analogs.

Structure-Activity Relationship Pharmacophore Hydrogen Bonding

Target Applications for 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Leveraging Lipophilicity and Pharmacophoric Features


Lead Optimization for Non-Steroidal Glucocorticoid Receptor (GR) Antagonists

The compound's specific N3-ethyl, 6-cyclohexyl substitution pattern, combined with a free N1-H donor [1], makes it a strategic intermediate for synthesizing GR antagonists, a field dominated by Corcept Therapeutics patents [2]. Its enhanced lipophilicity (XLogP 1.8) [1] suggests superior membrane penetration, which is crucial for targeting intracellular GR. Procurement should be paired with a request for purity (≥95%) necessary for reproducible Structure-Activity Relationship (SAR) studies.

CYP2C9 Selectivity Screening Tool in Drug Discovery

Based on its class-level CYP inhibition profile, where analogs show potent CYP2C9 inhibition (EC50 269 nM) with far lower activity against other isoforms like CYP1A2 [3], this scaffold can serve as a starting point for developing selective chemical probes. Researchers investigating CYP2C9-mediated metabolism can use this compound to explore the structural basis of isoform selectivity between CYP2C9 and CYP3A4 [3].

Chemical Biology Tool for Studying Hydrophobic Ligand-Receptor Interactions

The quantifiable shift in lipophilicity (Δ ≈ +2.87 log units vs. uracil) [1] and its single hydrogen bond donor pharmacophore [1] make this compound a valuable tool for studying the contribution of hydrophobic contacts versus specific hydrogen bonds in protein-ligand complexes. It serves as a building block for focused libraries designed to map the hydrophobic pockets of nuclear hormone receptors.

Quote Request

Request a Quote for 6-Cyclohexyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.